Cas no 1935626-68-8 (2-Bromo-5-fluoro-4-iodobenzoic acid)

2-Bromo-5-fluoro-4-iodobenzoic acid is a halogenated benzoic acid derivative with a well-defined structure, making it a valuable intermediate in synthetic organic chemistry. Its distinct substitution pattern—bromo, fluoro, and iodo functional groups—enhances reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the synthesis of complex aromatic compounds. The presence of multiple halogens allows for selective functionalization, offering versatility in pharmaceutical and agrochemical applications. Its crystalline form ensures stability and ease of handling. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a scaffold for further derivatization.
2-Bromo-5-fluoro-4-iodobenzoic acid structure
1935626-68-8 structure
Product name:2-Bromo-5-fluoro-4-iodobenzoic acid
CAS No:1935626-68-8
MF:C7H3BrFIO2
Molecular Weight:344.904397249222
CID:5074047

2-Bromo-5-fluoro-4-iodobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-BROMO-5-FLUORO-4-IODOBENZOIC ACID
    • 2-Bromo-5-fluoro-4-iodobenzoic acid
    • インチ: 1S/C7H3BrFIO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
    • InChIKey: ITUUVHHYMATVLF-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(C(=O)O)=C(C=1)Br)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 190
  • トポロジー分子極性表面積: 37.3
  • XLogP3: 2.9

2-Bromo-5-fluoro-4-iodobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR022K64-500mg
2-Bromo-5-fluoro-4-iodobenzoic acid
1935626-68-8 95%
500mg
$1198.00 2025-02-13
Aaron
AR022K64-250mg
2-Bromo-5-fluoro-4-iodobenzoic acid
1935626-68-8 95%
250mg
$1055.00 2025-02-13

2-Bromo-5-fluoro-4-iodobenzoic acid 関連文献

2-Bromo-5-fluoro-4-iodobenzoic acidに関する追加情報

2-Bromo-5-Fluoro-4-Iodo Benzoic Acid: A Comprehensive Overview

The compound 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid (CAS No. 1935626-68-8) is a highly specialized aromatic compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique substitution pattern on the benzoic acid backbone, featuring bromine, fluorine, and iodine atoms at specific positions. The presence of these halogens imparts distinct electronic and steric properties, making it a valuable building block in the construction of complex molecules.

Recent advancements in synthetic chemistry have highlighted the importance of halogenated benzoic acids in the development of bioactive compounds. For instance, studies have demonstrated that 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid can serve as a precursor for the synthesis of heterocyclic compounds, which are critical components in modern drug discovery. The strategic placement of halogens on the aromatic ring allows for precise control over reactivity and selectivity during subsequent transformations.

One of the most notable applications of this compound is in the field of medicinal chemistry. Researchers have utilized 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid to synthesize potential candidates for treating various diseases, including cancer and neurodegenerative disorders. The bromine and iodine substituents play a crucial role in modulating the pharmacokinetic properties of the resulting compounds, ensuring optimal bioavailability and efficacy.

In addition to its role in drug discovery, 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid has also found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel materials for electronic devices. For example, recent studies have explored its potential as a ligand in metal-organic frameworks (MOFs), which are promising candidates for gas storage and catalysis.

The synthesis of 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid typically involves multi-step processes that require precise control over reaction conditions. Common methods include electrophilic substitution reactions followed by halogenation steps. The use of advanced catalysts and reaction techniques has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

From an environmental perspective, understanding the fate and toxicity of 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid is crucial for ensuring sustainable practices. Recent toxicological studies have focused on evaluating its potential impact on aquatic ecosystems and human health. These studies have provided valuable insights into its biodegradation pathways and ecotoxicological effects, guiding responsible handling and disposal practices.

In conclusion, 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid stands as a testament to the ingenuity of modern chemical synthesis. Its unique properties and versatile applications continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to play an even more pivotal role in advancing scientific knowledge and technological advancements.

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